molecular formula C20H21FN2O2S B5133710 (7-Fluoro-3-methyl-1-benzofuran-2-yl)-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone

(7-Fluoro-3-methyl-1-benzofuran-2-yl)-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone

Cat. No.: B5133710
M. Wt: 372.5 g/mol
InChI Key: MGBFTLYFJQMIBB-UHFFFAOYSA-N
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Description

(7-Fluoro-3-methyl-1-benzofuran-2-yl)-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone is a complex organic compound that features a benzofuran ring substituted with a fluorine atom and a methyl group, as well as a diazepane ring substituted with a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Fluoro-3-methyl-1-benzofuran-2-yl)-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran ring, followed by the introduction of the fluorine and methyl substituents. The diazepane ring is then synthesized separately and coupled with the benzofuran derivative through a series of nucleophilic substitution reactions. Common reagents used in these reactions include fluorinating agents, methylating agents, and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(7-Fluoro-3-methyl-1-benzofuran-2-yl)-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes

Scientific Research Applications

(7-Fluoro-3-methyl-1-benzofuran-2-yl)-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone has a wide range of applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, such as its interaction with enzymes or receptors.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (7-Fluoro-3-methyl-1-benzofuran-2-yl)-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (7-Fluoro-3-methyl-1-benzofuran-2-yl)-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone include:

  • (7-Fluoro-3-methyl-1-benzofuran-2-yl)-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanol
  • (7-Fluoro-3-methyl-1-benzofuran-2-yl)-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methane

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar molecules.

Properties

IUPAC Name

(7-fluoro-3-methyl-1-benzofuran-2-yl)-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2S/c1-14-16-6-2-7-17(21)19(16)25-18(14)20(24)23-9-4-8-22(10-11-23)13-15-5-3-12-26-15/h2-3,5-7,12H,4,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBFTLYFJQMIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC=C2F)C(=O)N3CCCN(CC3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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